molecular formula C16H13Br2ClN2O3 B11535493 N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide

Cat. No.: B11535493
M. Wt: 476.5 g/mol
InChI Key: QNUPKUGFXZRVNX-DNTJNYDQSA-N
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Description

    N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide: is a chemical compound with the molecular formula CHClNOS and CAS number 93300-49-3.

  • It belongs to the class of acetohydrazides and contains both aromatic and heterocyclic moieties.
  • The compound’s structure features a hydrazide group (–CONHNH2) attached to a phenyl ring via a double bond.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through condensation reactions involving appropriate starting materials.

      Reaction Conditions: These may involve the reaction of a chlorophenyl aldehyde or ketone with a hydrazine derivative under suitable conditions.

      Industrial Production: Information on large-scale industrial production methods is limited due to its rarity.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Reagents like oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and acid chlorides (e.g., SOCl) may be employed.

      Major Products: These reactions can yield derivatives with modified functional groups or altered aromatic rings.

  • Scientific Research Applications

      Biology: Investigations into its biological activity, such as enzyme inhibition or receptor binding, are relevant.

      Medicine: Its potential as a drug candidate or lead compound could be explored.

      Industry: Limited information exists, but it might find use in specialty chemicals.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action is scarce. Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other acetohydrazides or related hydrazide derivatives.

      Uniqueness: Highlight its specific structural features, such as the chlorophenyl group and the dibromo-methoxyphenoxy moiety.

    Remember that while this compound is intriguing, its scarcity limits our understanding. Researchers should explore its properties further to unlock its full potential

    Properties

    Molecular Formula

    C16H13Br2ClN2O3

    Molecular Weight

    476.5 g/mol

    IUPAC Name

    N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2,4-dibromo-6-methoxyphenoxy)acetamide

    InChI

    InChI=1S/C16H13Br2ClN2O3/c1-23-14-7-11(17)6-13(18)16(14)24-9-15(22)21-20-8-10-3-2-4-12(19)5-10/h2-8H,9H2,1H3,(H,21,22)/b20-8+

    InChI Key

    QNUPKUGFXZRVNX-DNTJNYDQSA-N

    Isomeric SMILES

    COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC(=CC=C2)Cl

    Canonical SMILES

    COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC(=CC=C2)Cl

    Origin of Product

    United States

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